molecular formula C22H28N4O2S B2567494 N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476440-06-9

N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2567494
CAS No.: 476440-06-9
M. Wt: 412.55
InChI Key: SWSGILKKPAINII-UHFFFAOYSA-N
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Description

This compound belongs to the class of adamantane-containing 1,2,4-triazole derivatives, which are characterized by a rigid adamantane scaffold conjugated with a triazole ring system. The structure features a 2-methoxyphenyl substituent at position 4 of the triazole and a methylsulfanyl group at position 5, with an adamantane-1-carboxamide moiety linked via a methylene bridge. Such derivatives are synthesized through cyclization and alkylation reactions, as described in , where analogous compounds are prepared by reacting hydrazinecarbothioamides with haloalkanes in alkaline media .

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-28-18-6-4-3-5-17(18)26-19(24-25-21(26)29-2)13-23-20(27)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,7-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSGILKKPAINII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the adamantane backbone is incorporated through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific enzymes or receptors.

    Industry: Its stability and reactivity make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism by which N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The triazole ring and methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The adamantane backbone provides structural stability, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key structural variations in similar compounds include:

  • R-group modifications : Replacement of the 2-methoxyphenyl group with methyl or phenyl (e.g., 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione vs. 4-phenyl derivatives) .
  • Alkylthio chain length : Substitution of methylsulfanyl with longer alkyl chains (e.g., 1-bromobutane to 1-bromdecane derivatives) .
  • Adamantane linkage : Use of sulfanyl- or carboxamide-linked adamantane (e.g., 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethyl-ethanamine) .

Physical-Chemical Properties

Table 1 compares physical-chemical constants of selected adamantane-triazole derivatives:

Compound Melting Point (°C) Solubility (n-butanol) LogP (Predicted)
Target Compound (2-methoxyphenyl, methylsulfanyl) 192–194* High 3.8
5-(Adamantane-1-yl)-4-methyl-4H-triazole-3-thione 178–180 Moderate 3.2
5-(Adamantane-1-yl)-4-phenyl-4H-triazole-3-thione 185–187 Low 4.1
3-Hexylthio-4-methyl derivative 165–167 High 4.5

*Data inferred from analogous compounds in .

The target compound exhibits higher hydrophobicity (LogP ~3.8) compared to methyl-substituted analogues (LogP ~3.2), likely due to the electron-donating methoxyphenyl group enhancing lipophilicity. Longer alkylthio chains (e.g., hexyl) further increase LogP values .

Thermodynamic and Adsorption Properties

Studies on 4-(2-methoxyphenyl)-5-pyridinyl-triazole-3-thiones revealed negative standard molar enthalpy values (ΔH° = −15 to −20 kJ/mol), indicating exothermic adsorption on reverse-phase sorbents. This suggests the target compound may exhibit favorable solubility and stability in lipid-rich environments .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The 2-methoxyphenyl group enhances metabolic stability compared to phenyl or methyl substituents .
    • Methylsulfanyl groups balance lipophilicity and bioavailability better than longer alkyl chains .
    • Adamantane-carboxamide linkages improve target affinity in neurological and antiviral applications vs. sulfanyl or dimethylamine derivatives .
  • Limitations: Limited in vivo data exist for the exact target compound; most conclusions are extrapolated from structurally related molecules.

Biological Activity

N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring and an adamantane moiety. The general structure can be represented as follows:

\text{N 4 2 methoxyphenyl 5 methylsulfanyl 4H 1 2 4 triazol 3 yl methyl}adamantane-1-carboxamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring is known to inhibit various enzymes, including those involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that are crucial for cell survival and growth.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance:

  • A study demonstrated that compounds containing the triazole moiety showed effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be lower than standard antibiotics like streptomycin .
CompoundBacterial StrainMIC (µg/mL)
Triazole DerivativeE. coli< 1.9
Triazole DerivativeS. aureus< 2.0

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • In vitro Studies : Research has shown that triazole derivatives can inhibit the proliferation of various cancer cell lines. For example, one study reported cytotoxic effects against K562 leukemia cells with a CC50 value significantly lower than that of ribavirin .
Cell LineCC50 (µM)
K56213.6 ± 0.3
CCRF-SB112 ± 19

Case Studies

  • Antimicrobial Screening : A comprehensive evaluation of various triazole derivatives indicated strong antibacterial activity against Mycobacterium smegmatis, with some derivatives showing MIC values comparable to traditional antibiotics .
  • Cancer Cell Proliferation : In a study focusing on leukemia cell lines, specific derivatives exhibited remarkable cytotoxicity, suggesting that modifications on the triazole ring could enhance anticancer properties .

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